molecular formula C16H17N5O5 B15076158 2-((4-((2,4-Dinitrophenyl)azo)phenyl)ethylamino)ethanol CAS No. 62570-20-1

2-((4-((2,4-Dinitrophenyl)azo)phenyl)ethylamino)ethanol

Cat. No.: B15076158
CAS No.: 62570-20-1
M. Wt: 359.34 g/mol
InChI Key: JJZVLVUELJRGGM-UHFFFAOYSA-N
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Description

Chemical Structure: The compound 2-((4-((2,4-Dinitrophenyl)azo)phenyl)ethylamino)ethanol (CAS RN: 62570-20-1) features a 2,4-dinitrophenyl azo group linked to a phenyl ring, which is further connected to an ethanolamine moiety via an ethylamino bridge. Its molecular formula is C₁₆H₁₇N₅O₅, with a molecular weight of 359.34 g/mol .

Properties

CAS No.

62570-20-1

Molecular Formula

C16H17N5O5

Molecular Weight

359.34 g/mol

IUPAC Name

2-[4-[(2,4-dinitrophenyl)diazenyl]-N-ethylanilino]ethanol

InChI

InChI=1S/C16H17N5O5/c1-2-19(9-10-22)13-5-3-12(4-6-13)17-18-15-8-7-14(20(23)24)11-16(15)21(25)26/h3-8,11,22H,2,9-10H2,1H3

InChI Key

JJZVLVUELJRGGM-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((2,4-Dinitrophenyl)azo)phenyl)ethylamino)ethanol typically involves the diazotization of 2,4-dinitroaniline followed by coupling with N-phenylethylenediamine. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond. The general steps are as follows:

    Diazotization: 2,4-Dinitroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.

    Coupling: The diazonium salt is then reacted with N-phenylethylenediamine in an acidic medium to form the azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-((4-((2,4-Dinitrophenyl)azo)phenyl)ethylamino)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The nitro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-((4-((2,4-Dinitrophenyl)azo)phenyl)ethylamino)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in analytical chemistry for the detection of various functional groups.

    Biology: Employed in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the manufacturing of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 2-((4-((2,4-Dinitrophenyl)azo)phenyl)ethylamino)ethanol involves its interaction with molecular targets through the azo group. The compound can undergo nucleophilic addition-elimination reactions, where the azo group acts as an electrophile. This interaction can lead to the formation of stable complexes with various biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Compound 1 : 2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethanol (CAS 3180-81-2)
  • Structure : Replaces one nitro group with chlorine at the 2-position of the phenyl ring.
  • Molecular Formula : C₁₆H₁₇ClN₄O₃.
  • Molecular Weight : 348.78 g/mol .
  • Key Differences: The chloro substituent introduces moderate electron-withdrawing effects compared to the nitro group.
Compound 2 : 2-[[4-[2-(2,6-Dichloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethanol
  • Structure : Contains 2,6-dichloro and 4-nitro substituents on the phenyl ring.
  • Molecular Formula : C₁₆H₁₅Cl₂N₄O₃.
  • Molecular Weight : 383.2 g/mol.
  • Key Differences :
    • Increased lipophilicity (LogP = 4.6) due to two chlorine atoms, further reducing aqueous solubility .
    • Enhanced stability under acidic conditions compared to the dinitro compound .

Heterocyclic and Ester Derivatives

Compound 3 : 2-[[4-[(6,7-Dichloro-2-benzothiazolyl)azo]phenyl]ethylamino]ethanol benzoate ester (CAS 26460-21-9)
  • Structure : Incorporates a benzothiazole ring with chlorine substituents and a benzoate ester.
  • Molecular Formula : C₂₄H₂₀Cl₂N₄O₂S.
  • Molecular Weight : 499.41 g/mol .
  • The benzoate ester increases lipophilicity, making it unsuitable for aqueous applications but advantageous in organic solvents .

Simplified Analogs Without Azo Linkages

Compound 4 : 2-(Ethylamino)-1-(4-nitrophenyl)ethanol (CAS 90873-61-3)
  • Structure: Lacks the azo group, featuring a nitro-substituted phenyl directly attached to ethanolamine.
  • Molecular Formula : C₁₀H₁₄N₂O₃.
  • Molecular Weight : 210.23 g/mol .
  • Key Differences :
    • Absence of the azo group eliminates conjugation, reducing color intensity.
    • Higher solubility in polar solvents due to simpler structure and lower molecular weight .

Comparative Data Table

Property Target Compound Compound 1 (Cl-Nitro) Compound 2 (DiCl-Nitro) Compound 3 (Benzothiazole) Compound 4 (No Azo)
Molecular Formula C₁₆H₁₇N₅O₅ C₁₆H₁₇ClN₄O₃ C₁₆H₁₅Cl₂N₄O₃ C₂₄H₂₀Cl₂N₄O₂S C₁₀H₁₄N₂O₃
Molecular Weight (g/mol) 359.34 348.78 383.2 499.41 210.23
LogP ~4.0 (estimated) ~3.5 (estimated) 4.6 ~5.2 (estimated) ~1.8 (estimated)
Solubility (25°C) 2.000 × 10⁻⁶ M Not reported Not reported Not reported Higher than target
Key Functional Groups 2,4-Dinitrophenyl azo, ethanol 2-Cl-4-NO₂ phenyl azo, ethanol 2,6-DiCl-4-NO₂ phenyl azo Benzothiazole, benzoate ester Nitrophenyl, ethanolamine

Stability and Handling Considerations

  • Stability : Nitro groups confer resistance to oxidation but increase sensitivity to reduction. Azo linkages may degrade under UV light .

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